![molecular formula C22H20N4O5S B2868637 4-[benzyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 905680-13-9](/img/structure/B2868637.png)
4-[benzyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-[benzyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide” is a complex organic molecule. It contains several functional groups, including a benzyl group, an ethyl group, a sulfamoyl group, a furan ring, and an oxadiazole ring attached to a benzamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzyl and ethyl groups might be introduced through nucleophilic substitution reactions . The sulfamoyl group could be introduced through a sulfonation reaction . The furan and oxadiazole rings might be formed through cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzyl and ethyl groups are aliphatic, while the furan and oxadiazole rings are aromatic . The sulfamoyl and benzamide groups contain sulfur, nitrogen, and oxygen atoms, which could participate in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis
This compound could participate in a variety of chemical reactions. For example, the benzyl and ethyl groups could undergo free radical bromination . The furan ring could undergo electrophilic aromatic substitution . The oxadiazole ring might be less reactive due to the electron-withdrawing effect of the two nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups. Its melting and boiling points would depend on the strength of its intermolecular interactions .科学的研究の応用
Crystal Structure and Synthesis
Research on derivatives closely related to the specified compound, focusing on the crystal structure, synthesis, and Hirshfeld surface analysis, reveals insights into the chemical and physical properties of such molecules. The study conducted by Karanth et al. (2019) on 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives provides a comprehensive analysis of their molecular structure, confirmed through spectral studies and X-ray diffraction. This research not only underscores the importance of molecular interactions, such as hydrogen bonding, but also evaluates the compounds' biological activities, indicating potential antibacterial and antioxidant applications (Karanth et al., 2019).
Corrosion Inhibition
Another application is found in the domain of corrosion inhibition. A study by Ammal et al. (2018) on benzimidazole bearing 1,3,4-oxadiazoles, including derivatives similar to the compound , demonstrates their efficacy in preventing mild steel corrosion in sulfuric acid. This research highlights the protective layer formation on the metal surface, substantiated by various analytical methods, including gravimetric, electrochemical, and SEM studies. Such findings point towards the potential industrial applications of these compounds in protecting metal infrastructure against corrosion (Ammal et al., 2018).
Antimicrobial and Antioxidant Activities
The antimicrobial and antioxidant potential of similar compounds has been extensively researched. For instance, Aghekyan et al. (2020) synthesized novel (4-Methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-Oxadiazoles and assessed their antibacterial activity. Their findings suggest these derivatives possess significant antibacterial properties, indicating the potential therapeutic applications of such molecules (Aghekyan et al., 2020).
Chelating Properties
Research on the chelating properties of transition metal chelates derived from Benzofuran-1,3,4-Oxadiazole combined molecules, as discussed by Varde et al. (2017), provides another perspective on the applications of these compounds. The study highlights their potential in creating effective chelating agents that can be utilized in various biochemical applications, including but not limited to, metal ion sequestration and enzymatic activity modulation (Varde et al., 2017).
作用機序
Without specific context, it’s hard to say what the mechanism of action of this compound might be. If it’s a drug, its mechanism of action would depend on the biological target it interacts with. If it’s a reagent in a chemical reaction, its mechanism of action would depend on the reaction conditions and the other reactants present .
Safety and Hazards
将来の方向性
The future directions for research on this compound would depend on its applications. If it has medicinal properties, future research might focus on improving its efficacy or reducing its side effects. If it’s a reagent in a chemical reaction, future research might focus on finding more efficient or environmentally friendly ways to synthesize it .
特性
IUPAC Name |
4-[benzyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O5S/c1-2-26(15-16-7-4-3-5-8-16)32(28,29)18-12-10-17(11-13-18)20(27)23-22-25-24-21(31-22)19-9-6-14-30-19/h3-14H,2,15H2,1H3,(H,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVKOXHQUSELAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide](/img/structure/B2868556.png)
![7-Bromo-4-ethyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B2868558.png)
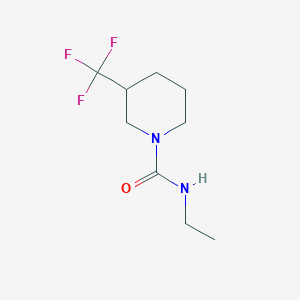
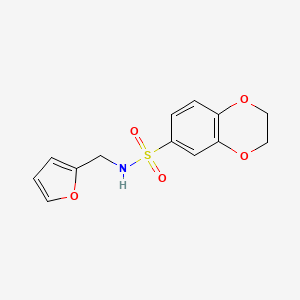

![1-[6-Fluoro-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2868565.png)
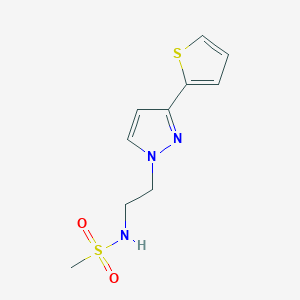
![3-(3,5-dimethylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2868567.png)


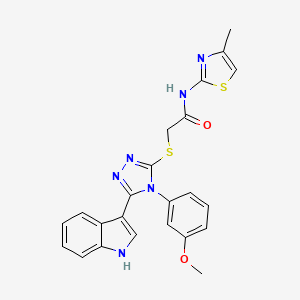
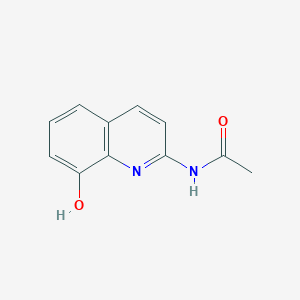
![2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl)oxy)acetamide](/img/structure/B2868576.png)